molecular formula C26H28FN5O4 B2751516 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1324707-78-9

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2751516
CAS No.: 1324707-78-9
M. Wt: 493.539
InChI Key: JQBJZWDCUUUKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including a piperidine ring, a pyrroloquinoline ring, and an oxalamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the oxalamide group could participate in reactions involving amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Scientific Research Applications

Chemosensing Applications

A study highlighted a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions, demonstrating the potential of similar compounds in environmental and biological monitoring. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, which was reversible with the addition of EDTA. The detection limit was significantly lower than the WHO guideline for Zn2+ in drinking water, indicating its high sensitivity and practical application for Zn2+ monitoring in various samples (Park et al., 2015).

Antibacterial Activity

Another study focused on the synthesis and evaluation of compounds for antibacterial activity, revealing that certain derivatives possess potent antimicrobial properties. This research underscores the potential of structurally related compounds in developing new antibacterial agents to combat resistant bacterial strains (Ashok et al., 2014).

Neurotransmitter Receptor Modulation

Research on compounds affecting neurotransmitter receptors, such as dopamine D-2 and serotonin 5-HT2 antagonists, suggests the utility of similar chemical structures in modulating receptor activity. These studies indicate potential therapeutic applications in neurological and psychiatric disorders (Perregaard et al., 1992).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it’s handled .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s being studied as a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O4/c27-19-3-5-20(6-4-19)30-26(36)31-10-7-16(8-11-31)15-28-24(34)25(35)29-21-12-17-2-1-9-32-22(33)14-18(13-21)23(17)32/h3-6,12-13,16H,1-2,7-11,14-15H2,(H,28,34)(H,29,35)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBJZWDCUUUKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4CCN(CC4)C(=O)NC5=CC=C(C=C5)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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